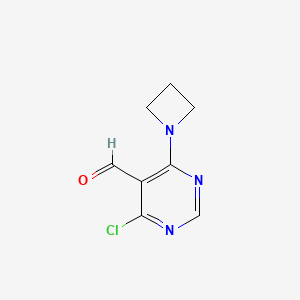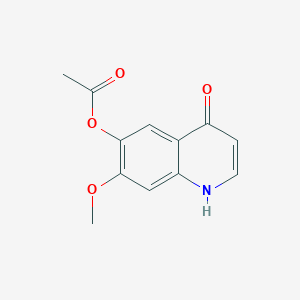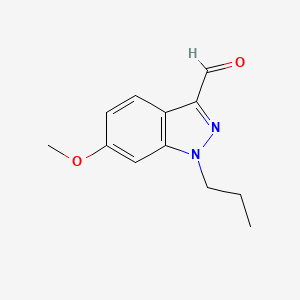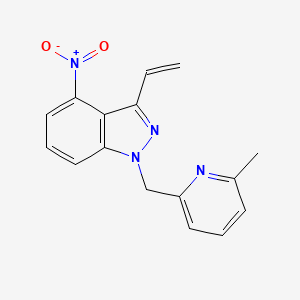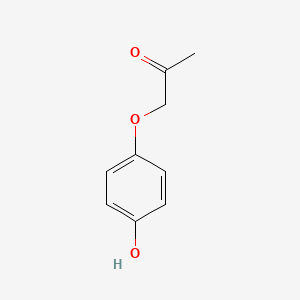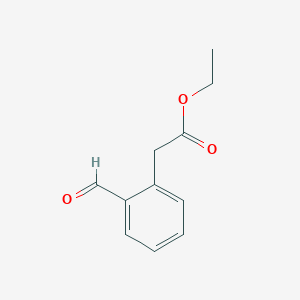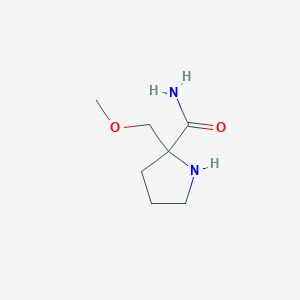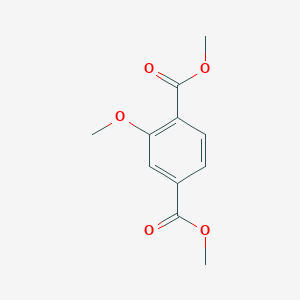
dimethyl 2-methoxyterephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl 2-methoxyterephthalate is an organic compound with the molecular formula C11H12O5. It is a dimethyl ester derivative of 2-methoxyterephthalic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl 2-methoxyterephthalate can be synthesized through the esterification of 2-methoxyterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to achieve the desired esterification .
Industrial Production Methods
Industrial production of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
dimethyl 2-methoxyterephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyterephthalic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: 2-methoxyterephthalic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
dimethyl 2-methoxyterephthalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-methoxybenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form the corresponding acid. In reduction reactions, it interacts with reducing agents to form alcohol derivatives. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Uniqueness
dimethyl 2-methoxyterephthalate is unique due to the presence of the methoxy group, which imparts different chemical reactivity and properties compared to its analogs. This methoxy group can participate in various substitution reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
36727-17-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
dimethyl 2-methoxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-14-9-6-7(10(12)15-2)4-5-8(9)11(13)16-3/h4-6H,1-3H3 |
InChI Key |
HGUSYMHSNFETTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


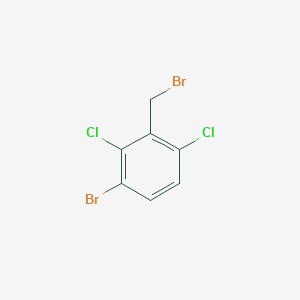
![2-Bromo-naphtho[2,3-b]furan-4,9-dione](/img/structure/B8583861.png)
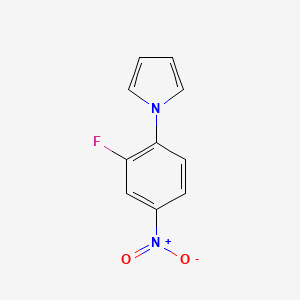
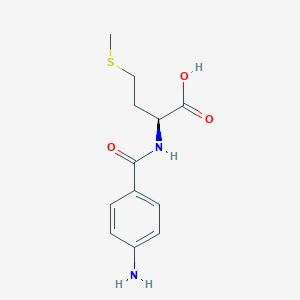
![Cyclopropanamine,1-(1h-pyrrolo[3,2-b]pyridin-5-yl)-](/img/structure/B8583884.png)
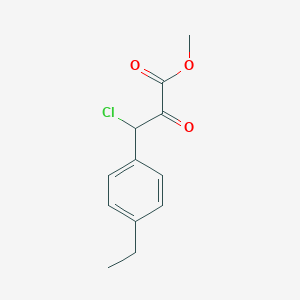
![N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride](/img/structure/B8583910.png)
